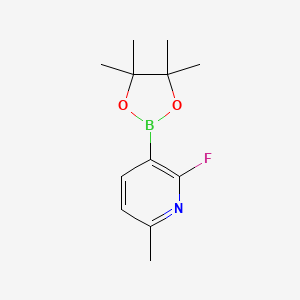
2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
“2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BFNO2 . It is a derivative of boric acid .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .
Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 237.08 . The compound should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis and Crystal Structure Study
- Summary of the Application : This compound is used as an intermediate in the synthesis of boric acid ester compounds with benzene rings . These compounds are obtained by a three-step substitution reaction .
- Methods of Application : The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes : The molecular structures optimized by Density Functional Theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .
Application 2: Synthesis of Boronic Acid Derivative
- Summary of the Application : This compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, an important boric acid derivative .
- Methods of Application : The title compound is obtained by a two-step substitution reaction . The structure of the title compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the title compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results or Outcomes : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction . DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the title compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the title compound .
Application 3: Boron Neutron Capture Therapy
- Summary of the Application : Boric acid compounds, including the title compound, have been widely used in boron neutron capture therapy . This is a type of radiation therapy used for treating cancer .
- Methods of Application : The title compound is used as a boron carrier that delivers a sufficient amount of boron atoms to the tumor cells . Afterward, the tumor area is irradiated with neutrons, which are captured by the boron atoms, leading to the destruction of the cancer cells .
- Results or Outcomes : The use of the title compound in boron neutron capture therapy has shown promising results in the treatment of various types of cancers .
Application 4: Fluorescent Probes
- Summary of the Application : Boric acid compounds, including the title compound, can be used as fluorescent probes to identify various substances .
- Methods of Application : The title compound is used as a fluorescent probe in a solution containing the substance to be identified . The fluorescence intensity or wavelength shift of the solution is then measured, providing information about the presence and quantity of the substance .
- Results or Outcomes : The use of the title compound as a fluorescent probe has enabled the identification of various substances, including hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Application 5: Feedback Control Drug Transport Polymers
- Summary of the Application : Boric acid compounds, including the title compound, have been used in feedback control drug transport polymers in cancer treatment .
- Methods of Application : The title compound is incorporated into a polymer matrix, which is then used to encapsulate a drug . The drug is released in a controlled manner, allowing for targeted and sustained delivery .
- Results or Outcomes : The use of the title compound in feedback control drug transport polymers has shown promising results in the treatment of various types of cancers .
Application 6: Fluorescent Probes for Various Substances
- Summary of the Application : Boric acid compounds, including the title compound, can be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
- Methods of Application : The title compound is used as a fluorescent probe in a solution containing the substance to be identified . The fluorescence intensity or wavelength shift of the solution is then measured, providing information about the presence and quantity of the substance .
- Results or Outcomes : The use of the title compound as a fluorescent probe has enabled the identification of various substances .
Safety And Hazards
Zukünftige Richtungen
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also economical and easy to obtain, and it is stable to water and air . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
Eigenschaften
IUPAC Name |
2-fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCQNDLGZWCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660272 | |
| Record name | 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1218790-38-5 | |
| Record name | 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



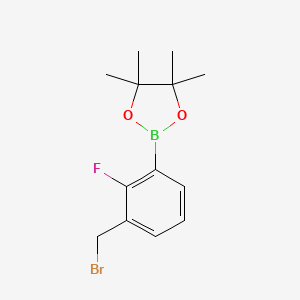
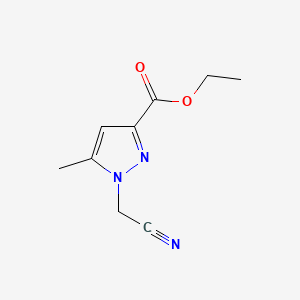
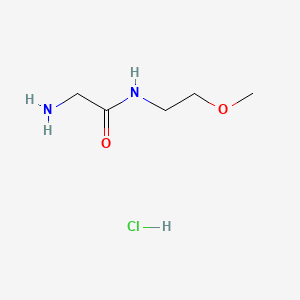
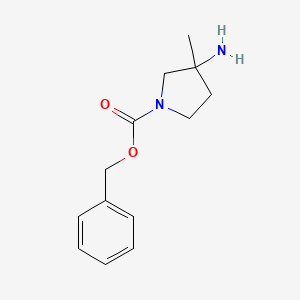
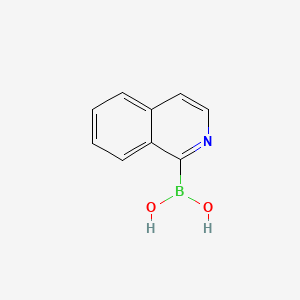
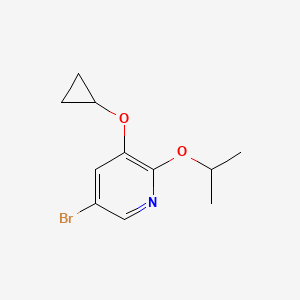
![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)
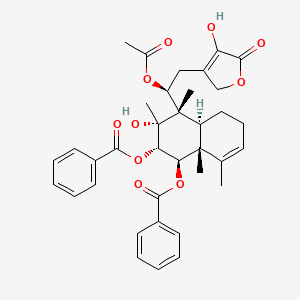
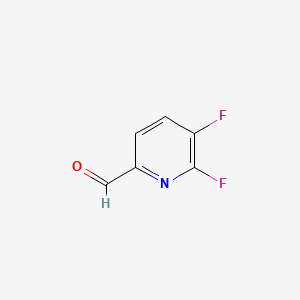
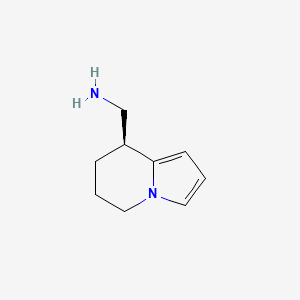
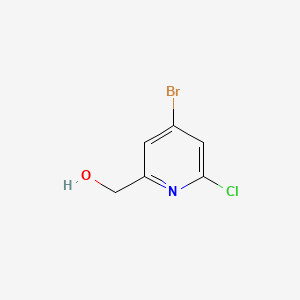
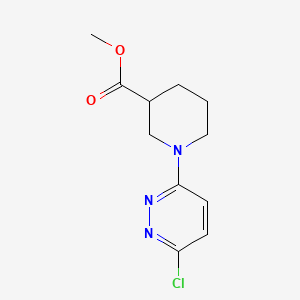
![5-Chloromethyl-3-[2-(2-chlorophenyl)ethyl]-[1,2,4]oxadiazole](/img/structure/B572718.png)
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)